molecular formula C6H7NO3 B8712512 Methyl 4-cyano-3-oxobutanoate

Methyl 4-cyano-3-oxobutanoate

Cat. No. B8712512
M. Wt: 141.12 g/mol
InChI Key: KZHKHYJBEOOUAJ-UHFFFAOYSA-N
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Patent
US06781009B2

Procedure details

10.0 g of potassium cyanide was dissolved in 400 ml of methanol, to which then 24.8 g of methyl 4-bromo-3-oxobutanoate was added dropwise from a dropping funnel over 20 minutes. Methyl 4-bromo-3-oxobutanoate remaining in the dripping funnel was dissolved further in 10 ml of methanol and added dropwise, and the mixture was stirred with cooling on ice for 1 hour and at room temperature for 2 hours. Subsequently, the reaction mixture was cooled on ice, and treated dropwise with 3 ml of a concentrated hydrochloric acid. The reaction mixture was extracted three times with diethylether (2000 ml of diethylether in total). The organic layers were combined, washed twice with 100 ml of saturated brine, dried over magnesium sulfate, concentrated under reduced pressure to obtain 15.3 g of methyl 4-cyano-3-oxobutanoate (purity: 83%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].Br[CH2:5][C:6](=[O:12])[CH2:7][C:8]([O:10][CH3:11])=[O:9].Cl>CO>[C:1]([CH2:5][C:6](=[O:12])[CH2:7][C:8]([O:10][CH3:11])=[O:9])#[N:2] |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
24.8 g
Type
reactant
Smiles
BrCC(CC(=O)OC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(CC(=O)OC)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the reaction mixture was cooled on ice
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted three times with diethylether (2000 ml of diethylether in total)
WASH
Type
WASH
Details
washed twice with 100 ml of saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC(CC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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